Cas no 7645-81-0 (1-(4-sec-Butylphenyl)ethanone)

1-(4-sec-Butylphenyl)ethanone is a substituted acetophenone derivative featuring a sec-butyl group at the para position of the phenyl ring. This compound is of interest in organic synthesis due to its ketone functionality, which serves as a versatile intermediate for further chemical modifications, including reductions, condensations, and nucleophilic additions. The sec-butyl substituent enhances its lipophilicity, making it useful in applications requiring non-polar reactivity or solubility. Its well-defined structure allows for precise control in reactions, particularly in pharmaceutical and agrochemical research where tailored aromatic ketones are valuable. The compound is typically characterized by NMR, GC-MS, and HPLC for purity verification.
1-(4-sec-Butylphenyl)ethanone structure
1-(4-sec-Butylphenyl)ethanone structure
Product name:1-(4-sec-Butylphenyl)ethanone
CAS No:7645-81-0
MF:C12H16O
MW:176.254843711853
MDL:MFCD02244481
CID:1067567
PubChem ID:4999703

1-(4-sec-Butylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Sec-butyl)phenyl)ethanone
    • 1-(4-sec-Butylphenyl)ethanone
    • (+-)-1-(4-sec-Butyl-phenyl)-aethanon
    • (+-)-1-(4-sec-butyl-phenyl)-ethanone
    • 1-(4-sec-Butyl-phenyl)-aethanon
    • 1-(4-sec-butyl-phenyl)-ethanone
    • 1-[4-(butan-2-yl)phenyl]ethanone
    • 4-Acetyl-sek-butylbenzol
    • 4-sec.Butyl-acetophenon
    • AC1NM8HB
    • AC1Q2S3I
    • AG-H-05068
    • CTK5E2958
    • p-isobutylphenyl methyl ketone
    • SureCN765363
    • BB 0256923
    • 1-(4-butan-2-ylphenyl)ethanone
    • MFCD02244481
    • Ethanone, 1-[4-(1-methylpropyl)phenyl]-
    • AKOS000160923
    • EN300-314749
    • VS-05430
    • 1-[4-(butan-2-yl)phenyl]ethan-1-one
    • DTXSID40407392
    • SCHEMBL765363
    • CS-0215955
    • AKOS016344074
    • 7645-81-0
    • STK425762
    • BBL016636
    • 1-[4-(1-Methylpropyl)phenyl]-ethanone; 4'-sec-Butyl-acetophenone; 4-(2-Butyl)acetophenone; 4-sec-Butylacetophenone; p-sec-Butylacetophenone
    • ALBB-002840
    • 1-[4-(sec-butyl)phenyl]ethanone
    • MDL: MFCD02244481
    • Inchi: InChI=1S/C12H16O/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-9H,4H2,1-3H3
    • InChI Key: WSUFWNZZLUXQOY-UHFFFAOYSA-N
    • SMILES: CCC(C)C1=CC=C(C=C1)C(=O)C

Computed Properties

  • Exact Mass: 176.12018
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-(4-sec-Butylphenyl)ethanone Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(4-sec-Butylphenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-314749-5g
1-[4-(butan-2-yl)phenyl]ethan-1-one
7645-81-0 92%
5g
$214.0 2023-09-05
eNovation Chemicals LLC
Y1258344-5g
1-(4-sec-butylphenyl)ethanone
7645-81-0 95%
5g
$515 2023-05-17
Enamine
EN300-314749-5.0g
1-[4-(butan-2-yl)phenyl]ethan-1-one
7645-81-0 92%
5.0g
$307.0 2023-02-24
Chemenu
CM114406-5g
1-(4-sec-butylphenyl)ethanone
7645-81-0 95%
5g
$*** 2023-05-29
Chemenu
CM114406-25g
1-(4-sec-butylphenyl)ethanone
7645-81-0 95%
25g
$*** 2023-05-29
abcr
AB214973-5 g
1-(4-sec-Butylphenyl)ethanone; 95%
7645-81-0
5 g
€552.30 2023-07-20
eNovation Chemicals LLC
Y1258344-5g
1-(4-sec-butylphenyl)ethanone
7645-81-0 95%
5g
$475 2025-02-22
1PlusChem
1P005YD1-5g
1-(4-sec-butylphenyl)ethanone
7645-81-0 95%
5g
$358.00 2023-12-16
A2B Chem LLC
AC77013-5g
1-(4-Sec-butylphenyl)ethanone
7645-81-0 95%
5g
$423.00 2024-04-19
Aaron
AR005YLD-100mg
1-(4-sec-Butylphenyl)ethanone
7645-81-0 92%
100mg
$69.00 2025-03-20

Additional information on 1-(4-sec-Butylphenyl)ethanone

Professional Introduction to 1-(4-sec-Butylphenyl)ethanone and CAS No. 7645-81-0

1-(4-sec-Butylphenyl)ethanone, a compound with the chemical formula C₁₁H₁₄O, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is identified by the CAS number CAS No. 7645-81-0, which serves as a unique identifier for chemical substances. The structure of 1-(4-sec-Butylphenyl)ethanone consists of an acetyl group attached to a phenyl ring substituted with a sec-butyl group at the para position. This specific arrangement of functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The synthesis of 1-(4-sec-Butylphenyl)ethanone can be achieved through several methods, including Friedel-Crafts acylation and condensation reactions. The Friedel-Crafts reaction, in particular, involves the acylation of sec-butylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and the regioselectivity it provides, ensuring the formation of the desired para-substituted product. The reaction conditions must be carefully controlled to optimize yield and purity, often requiring an inert atmosphere and precise temperature regulation.

In recent years, 1-(4-sec-Butylphenyl)ethanone has garnered attention in the development of novel pharmaceutical agents. Its aromatic structure and the presence of both lipophilic and polar functional groups make it an attractive scaffold for drug design. Researchers have explored its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The sec-butyl group contributes to the molecule's lipophilicity, which is crucial for membrane permeability, while the acetyl group can be further modified to introduce additional pharmacophores.

One of the most compelling areas of research involving 1-(4-sec-Butylphenyl)ethanone is its role in developing bioactive molecules that interact with biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The phenyl ring serves as a key pharmacophore that can be tuned through structural modifications to enhance binding affinity and selectivity. Such modifications include introducing halogens, nitrogen-containing heterocycles, or other functional groups that can improve metabolic stability and pharmacokinetic properties.

The pharmaceutical industry has also explored the use of 1-(4-sec-Butylphenyl)ethanone in the synthesis of small-molecule drugs targeting neurological disorders. Preliminary studies suggest that certain derivatives may modulate neurotransmitter receptors or inhibit key enzymes involved in neurodegenerative processes. The lipophilic nature of the sec-butyl group facilitates crossing the blood-brain barrier, making this compound a promising candidate for central nervous system (CNS) drug development. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

From a synthetic chemistry perspective, 1-(4-sec-Butylphenyl)ethanone is valued for its utility as a building block in multi-step organic syntheses. Its versatile structure allows chemists to introduce various functional groups at different positions, enabling the creation of complex molecules with tailored properties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to further diversify derivatives of this compound. These methods provide efficient pathways to novel structures while maintaining high regioselectivity and yield.

The environmental impact and safety considerations are also important when working with 1-(4-sec-Butylphenyl)ethanone. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safety in laboratory settings. Storage conditions should be controlled to prevent degradation, and waste disposal must comply with environmental regulations. Researchers are increasingly adopting green chemistry principles to minimize solvent use and improve reaction efficiency, thereby reducing the ecological footprint associated with its synthesis and application.

In conclusion, 1-(4-sec-Butylphenyl)ethanone (CAS No. 7645-81-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound will remain a cornerstone in organic chemistry and drug development efforts worldwide.

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Amadis Chemical Company Limited
(CAS:7645-81-0)1-(4-sec-Butylphenyl)ethanone
A1176261
Purity:99%
Quantity:5g
Price ($):320.0